molecular formula C13H15ClN2O2 B13412727 N-Nitrosoketamine CAS No. 86144-35-6

N-Nitrosoketamine

Cat. No.: B13412727
CAS No.: 86144-35-6
M. Wt: 266.72 g/mol
InChI Key: GZAIYYSKYBNACI-UHFFFAOYSA-N
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Description

N-Nitrosoketamine is a chemical compound derived from ketamine, a well-known anesthetic and analgesic. This compound belongs to the class of N-nitroso compounds, which are formed through the reaction of secondary or tertiary amines with nitrous acid. This compound has garnered attention due to its potential genotoxic effects and its relevance in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosoketamine is synthesized by reacting ketamine with sodium nitrite in an acidic medium. The typical procedure involves dissolving ketamine in acetic acid, followed by the addition of sodium nitrite. The reaction mixture is stirred and then poured into ice-cold water. The N-nitroso compound is extracted using chloroform, and the organic phase is dehydrated and evaporated to obtain this compound .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis method described above can be adapted for industrial purposes. The key factors in scaling up include ensuring the purity of reactants, maintaining reaction conditions, and optimizing extraction and purification processes to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosoketamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-nitroso derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of the nitroso group.

Scientific Research Applications

N-Nitrosoketamine has several scientific research applications, including:

Mechanism of Action

N-Nitrosoketamine exerts its effects through its interaction with cellular components. The compound is known to be genotoxic, meaning it can cause damage to genetic material. This genotoxicity is primarily due to the formation of reactive intermediates that interact with DNA, leading to mutations and potentially carcinogenic effects. The exact molecular targets and pathways involved in its genotoxicity are still under investigation .

Comparison with Similar Compounds

N-Nitrosoketamine is unique compared to other N-nitroso compounds due to its derivation from ketamine. Similar compounds include:

    N-Nitrosodimethylamine: A well-known carcinogen formed from dimethylamine and nitrous acid.

    N-Nitrosodiethylamine: Another carcinogenic compound formed from diethylamine and nitrous acid.

    N-Nitrosomorpholine: Formed from morpholine and nitrous acid, known for its genotoxic effects.

This compound stands out due to its specific origin from ketamine and its relevance in studying the safety of ketamine derivatives .

Properties

CAS No.

86144-35-6

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylnitrous amide

InChI

InChI=1S/C13H15ClN2O2/c1-16(15-18)13(9-5-4-8-12(13)17)10-6-2-3-7-11(10)14/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

GZAIYYSKYBNACI-UHFFFAOYSA-N

Canonical SMILES

CN(C1(CCCCC1=O)C2=CC=CC=C2Cl)N=O

Origin of Product

United States

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